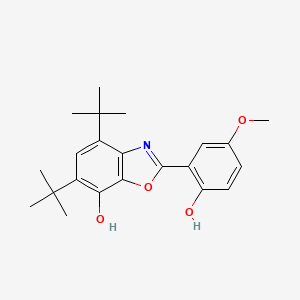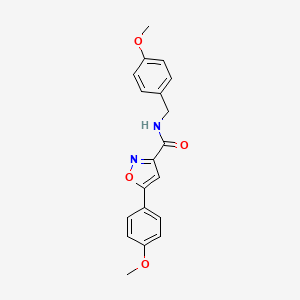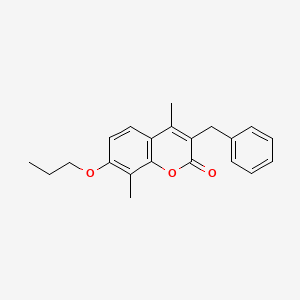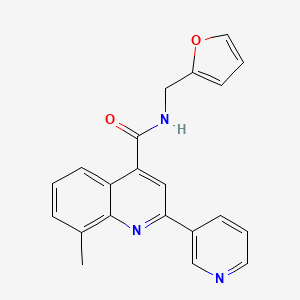
4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol
Overview
Description
4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol, also known as Tinopal CBS-X, is a fluorescent whitening agent commonly used in the textile industry to improve the appearance of fabrics. However, this compound has also been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X involves the absorption of ultraviolet light and subsequent emission of blue light. This process is known as fluorescence and is due to the presence of a conjugated benzoxazole ring in the compound.
Biochemical and Physiological Effects:
Studies have shown that 4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X does not have any significant biochemical or physiological effects on living organisms. However, it is important to note that the compound has not been extensively tested for its potential toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X is its fluorescence properties, which make it a useful tool for imaging and detection. However, its limitations include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research involving 4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X. These include the development of new fluorescent probes for bioimaging and drug delivery, as well as the investigation of its potential applications in environmental monitoring and sensing. Additionally, further studies are needed to fully understand the toxicity and safety of this compound.
Scientific Research Applications
4,6-di-tert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X has been studied for its potential applications in various fields, including bioimaging, drug delivery, and environmental monitoring. Its fluorescent properties make it a useful tool for imaging biological structures and tracking drug delivery in vivo. Additionally, it has been used as a probe for detecting pollutants in water and soil.
properties
IUPAC Name |
4,6-ditert-butyl-2-(2-hydroxy-5-methoxyphenyl)-1,3-benzoxazol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-21(2,3)14-11-15(22(4,5)6)18(25)19-17(14)23-20(27-19)13-10-12(26-7)8-9-16(13)24/h8-11,24-25H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTVAYOXXCJOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=C(C=CC(=C3)OC)O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4648291.png)
![5-(2-ethylbutanoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4648296.png)
![3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4648297.png)
![1-[4-(5-{[(4-piperidinylmethyl)amino]methyl}-2-furyl)phenyl]ethanol dihydrochloride](/img/structure/B4648305.png)
![7-cycloheptyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4648310.png)
![2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4648341.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-isopropylbenzenesulfonamide](/img/structure/B4648343.png)


![3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4648363.png)
![4-methyl-5-{5-[(2-naphthyloxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4648378.png)

![methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4648389.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4648395.png)